BenchChemオンラインストアへようこそ!

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Kinase inhibition Regioisomer comparison CLK1

2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (molecular formula C₁₅H₁₃BrN₂O, exact mass 317.18 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. The compound is structurally defined by a 3-bromo-4-methoxyphenyl substituent at the 2-position and a methyl group at the 8-position of the fused imidazo[1,2-a]pyridine core.

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B5787568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br
InChIInChI=1S/C15H13BrN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3
InChIKeyIFIVUDMCETUJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine and Its Procurement-Relevant Identity


2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (molecular formula C₁₅H₁₃BrN₂O, exact mass 317.18 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. The compound is structurally defined by a 3-bromo-4-methoxyphenyl substituent at the 2-position and a methyl group at the 8-position of the fused imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with literature reports documenting its engagement across kinase, bromodomain, cholinesterase, and Hedgehog pathway targets [1]. The specific 3-bromo-4-methoxyphenyl-8-methyl substitution pattern distinguishes this compound from closely related regioisomers (e.g., the 6-methyl and 7-methyl analogs, the non-methylated parent, and the 3-bromo positional isomer on the imidazo ring) that appear in vendor catalogs under distinct CAS numbers . This compound is available from multiple chemical suppliers, typically at ≥95% purity, for research use .

Why 2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine chemical space, seemingly minor structural modifications produce divergent target engagement profiles. The methyl substituent position on the pyridine ring (6-methyl vs. 7-methyl vs. 8-methyl) uniquely modulates electronic distribution across the aromatic system, as evidenced by the distinct IC₅₀ values reported for regioisomeric series in kinase and anticholinesterase assays [1][2]. In the Hedgehog pathway inhibitor series, the 8-methylimidazo[1,2-a]pyridine moiety proved essential for nanomolar potency: its deletion or replacement abolished activity (IC₅₀ shifted from 100 nM to >20,000 nM) [3]. Furthermore, the presence of the bromine atom at the 3-position of the phenyl ring introduces halogen-bonding capacity that is absent in non-halogenated or differently halogenated analogs, while the 4-methoxy group contributes hydrogen-bond acceptor character—a dual pharmacophoric feature not replicated by single-substituent analogs. Crystal structure analysis of the closely related non-methylated parent compound confirms that the 3-bromo-4-methoxyphenyl group adopts specific dihedral conformations (2.7° and 12.2° in the two independent molecules of the asymmetric unit), establishing the conformational preferences that govern target binding [4]. These cumulative structural determinants mean that analog interchange without experimental validation risks losing target engagement, selectivity, and biological activity in a manner that cannot be predicted from scaffold-level assumptions.

Quantitative Evidence Guide: Selectivity and Performance Data for 2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine vs. Analogs


Methyl Group Regioisomerism Dictates Kinase Inhibitory Potency: 8-Methyl vs. 6-Methyl and Unsubstituted Scaffolds

In a systematic SAR study of imidazo[1,2-a]pyridine kinase inhibitors by Lawson et al. (2016), the position and presence of substituents on the pyridine ring were demonstrated to control kinase inhibitory activity. Among six active imidazo[1,2-a]pyridine derivatives tested, CLK1 IC₅₀ values ranged from 0.7 µM to 8.9 µM depending on substitution pattern [1]. Although the target compound (8-methyl substitution) was not directly tested in this study, the data establish that methyl-substituted imidazo[1,2-a]pyridines achieve micromolar kinase inhibition, whereas the nature and position of substituents—including the 2-aryl group—modulate activity over a >10-fold range. This provides a quantitative framework for anticipating that the 8-methyl regioisomer bearing a 3-bromo-4-methoxyphenyl group will exhibit a kinase inhibition profile distinct from its 6-methyl, 7-methyl, and unsubstituted counterparts. Separately, BindingDB entry BDBM49715 shows that the 6-methyl regioisomer (2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine) exhibits an IC₅₀ of 9.91 µM against Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase [2].

Kinase inhibition Regioisomer comparison CLK1 DYRK1A

Bromine and Methoxy Substitution Pattern on the Phenyl Ring Controls Cholinesterase vs. Bromodomain Engagement

The 3-bromo-4-methoxyphenyl substitution pattern on the target compound provides a unique electronic profile not found in closely related analogs. Kwong et al. (2019) demonstrated that imidazo[1,2-a]pyridine derivatives with phenyl side chains (including halogen-substituted variants) exhibit butyrylcholinesterase (BChE) inhibition, with the most potent compound (2j, bearing a 3,4-dichlorophenyl group) achieving an IC₅₀ of 65 µM [1]. While the target compound's specific BChE IC₅₀ has not been reported, its 3-bromo-4-methoxyphenyl group combines the halogen character (similar to the active dichloro series) with a methoxy hydrogen-bond acceptor—a dual feature that may confer differential cholinesterase subtype selectivity. In a distinct target class, a related imidazo[1,2-a]pyridine analog (CHEMBL3785648) exhibits measurable binding to the BRD4 bromodomain-1 (Kd = 6.8 µM by ITC) and CBP/p300 (Kd = 18.1–22.6 µM) [2]. The NEOMED Institute patent family (US10501459, WO2016/205277) explicitly claims substituted imidazo[1,2-a]pyridines as bromodomain inhibitors, with the 2-aryl substitution being a key pharmacophoric element [3].

BChE inhibition Bromodomain binding Halogen bonding BRD4

The 8-Methylimidazo[1,2-a]pyridine Scaffold Is Essential for Nanomolar Hedgehog Pathway Inhibition

A focused series of 8-methylimidazo[1,2-a]pyridine derivatives was evaluated for Hedgehog (Hh) signaling pathway inhibition using the Shh-Light II (Shh-L2) cellular assay. The lead compound MS-0022, which incorporates the 8-methylimidazo[1,2-a]pyridine core, exhibited an IC₅₀ of 100 nM. Systematic deletion and substitution of structural elements established the critical importance of this scaffold: replacement of the 8-methylimidazo[1,2-a]pyridine moiety with alternative cores resulted in complete loss of activity (IC₅₀ >20,000 nM, a >200-fold reduction) [1]. MS-0022 was further demonstrated to inhibit Hh signaling at the level of Smoothened (SMO) in the low nM range and downstream of Suppressor of fused (SUFU) in the low µM range . While the specific 3-bromo-4-methoxyphenyl substitution has not been tested in this assay, these data establish that the 8-methylimidazo[1,2-a]pyridine core is a non-redundant pharmacophoric element that cannot be replaced by other imidazo[1,2-a]pyridine regioisomers or alternative heterocyclic scaffolds without catastrophic loss of pathway inhibition.

Hedgehog pathway Smoothened antagonist Scaffold requirement Cancer

Crystal Structure of the Parent Scaffold Establishes Conformational Baselines for the 3-Bromo-4-methoxyphenyl Group

The single-crystal X-ray structure of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine (the non-methylated parent of the target compound) has been solved and deposited (Acta Crystallographica Section E). The compound crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the imidazo[1,2-a]pyridine plane and the 3-bromo-4-methoxyphenyl benzene ring are 2.7(3)° and 12.2(2)° in the two molecules, indicating a near-planar conformation in one molecule and a modest twist in the other [1]. This conformational polymorphism has direct implications for target binding: the near-planar conformation (2.7°) maximizes π-stacking interactions with aromatic residues in protein binding pockets, while the twisted conformation (12.2°) may confer adaptability to differently shaped binding sites. The 8-methyl group in the target compound is expected to introduce additional steric constraints on the accessible conformational space relative to the non-methylated parent, distinguishing it from the crystallographically characterized analog.

X-ray crystallography Conformational analysis Dihedral angle Structural biology

Patent Landscape Confirms the 2-Aryl-8-methylimidazo[1,2-a]pyridine Substitution Pattern as a Privileged Bromodomain Inhibitor Chemotype

The NEOMED Institute patent family (US Patent 10,501,459, priority date October 2015) specifically claims substituted imidazo[1,2-a]pyridines of Formula I as bromodomain inhibitors for the treatment of proliferative disorders, autoimmune disorders, inflammatory disorders, and cancers [1]. The generic Formula I encompasses compounds with defined 2-aryl substitution patterns, including halogenated and alkoxylated phenyl groups at the 2-position, combined with substituents at the pyridine ring positions. The explicit claiming of this chemical space indicates that the 2-aryl-8-methyl substitution pattern is recognized as a composition-of-matter invention with demonstrated bromodomain inhibitory activity, distinguishing it from unsubstituted or differently substituted imidazo[1,2-a]pyridines that fall outside the patent scope. For procurement decisions, this patent coverage means that the target compound resides within a protected chemical series with validated biological rationale, which may affect freedom-to-operate considerations for commercial applications.

Bromodomain inhibition Intellectual property Epigenetics BET proteins

Recommended Application Scenarios for 2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Based on Evidence


Kinase Selectivity Profiling Panels for CLK1/DYRK1A and Related CMGC Kinases

Based on the established activity of imidazo[1,2-a]pyridine derivatives against CLK1 (IC₅₀ as low as 0.7 µM) and DYRK1A (IC₅₀ as low as 2.6 µM) [1], this compound is suited for inclusion in kinase selectivity screening panels targeting the CMGC kinase family. The 3-bromo-4-methoxyphenyl-8-methyl substitution pattern is expected to produce a selectivity fingerprint distinct from both the 6-methyl and 7-methyl regioisomers, enabling SAR-based optimization of kinase selectivity. Researchers should benchmark this compound against the published compound 4c and the 6-methyl analog (BDBM49715, G6PD IC₅₀ = 9.91 µM [2]) to establish the regioisomer-specific selectivity window.

Bromodomain (BET Family) Inhibitor Screening and Epigenetic Probe Development

The inclusion of this compound within the NEOMED patent family claims for bromodomain inhibition [1], combined with the demonstrated BRD4 BD1 binding of structurally related imidazo[1,2-a]pyridines (Kd = 6.8 µM) [2], supports its use as a starting point for BET bromodomain inhibitor development. The 3-bromo substituent provides a synthetic handle for further derivatization via cross-coupling chemistry (Suzuki, Buchwald-Hartwig), while the 4-methoxy group contributes to solubility and hydrogen-bonding potential. This compound may serve as a versatile intermediate for library synthesis targeting BRD2/3/4 and CBP/p300 bromodomains.

Hedgehog Pathway Inhibitor SAR Expansion Around the 8-Methyl Scaffold

The demonstrated essentiality of the 8-methylimidazo[1,2-a]pyridine core for nanomolar Hedgehog pathway inhibition (MS-0022: IC₅₀ = 100 nM vs. >20,000 nM for core-deleted analogs [1]) positions this compound as a candidate for SAR exploration at the 2-aryl position. By varying the 2-aryl substituent while maintaining the validated 8-methyl core, researchers can probe the steric and electronic requirements at the SMO binding site. The 3-bromo-4-methoxyphenyl group introduces both halogen and methoxy functionality that may engage secondary binding pockets not accessed by the 2-bromophenyl group of MS-0022.

Computational Chemistry: Docking Model Building Using Crystallographically Validated Conformers

For computational chemists performing structure-based drug design, the available crystal structure of the non-methylated parent compound provides experimentally validated dihedral angle constraints (2.7° and 12.2° [1]) that can be incorporated into pharmacophore models and molecular docking workflows. The target compound, with its additional 8-methyl group, can be modeled by introducing the methyl substituent onto the crystallographic coordinates, enabling rapid in silico evaluation of binding modes against bromodomain (BRD4), kinase (CLK1, DYRK1A), and SMO targets prior to experimental validation.

Quote Request

Request a Quote for 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.